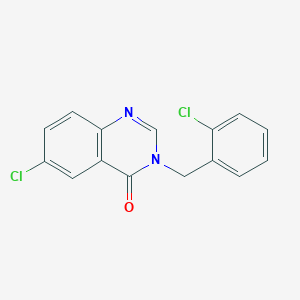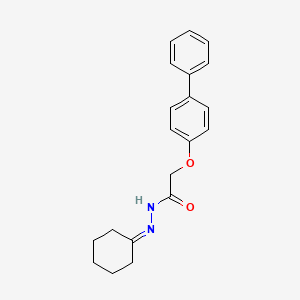
6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of two chlorine atoms and a benzyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 6-chloro-4(3H)-quinazolinone.
Condensation Reaction: The 2-chlorobenzylamine is reacted with 6-chloro-4(3H)-quinazolinone under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other amines or aldehydes to form new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.
Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the quinazolinone core with altered oxidation states.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Anticancer Agents: Research indicates potential anticancer properties, making it a candidate for cancer therapy.
Industry:
Pharmaceuticals: Used in the development of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It may interfere with key biochemical pathways, leading to the inhibition of microbial growth, reduction of inflammation, or induction of cancer cell apoptosis.
Comparison with Similar Compounds
6-Chloro-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, which may result in different biological activities.
3-Benzyl-4(3H)-quinazolinone: Lacks the chlorine atoms, potentially altering its chemical reactivity and biological properties.
2-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Similar structure but with a different substitution pattern, leading to variations in activity.
Uniqueness:
Dual Chlorine Substitution: The presence of two chlorine atoms may enhance its antimicrobial and anticancer properties.
Benzyl Group: The 2-chlorobenzyl group may contribute to its unique chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of 6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
302913-44-6 |
|---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
6-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChI Key |
YGBOQHWOXOTJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11982599.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11982614.png)
![4-((E)-{[3-(3,4-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11982620.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11982624.png)
![(5E)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982627.png)

![2-methoxy-5-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11982648.png)



![6-Chloro-2-(4-ethoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B11982672.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982683.png)
